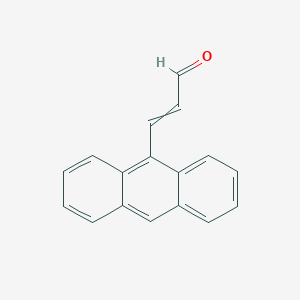

3-(9-Anthryl)acrylaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anthracen-9-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDGEXLFCDTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308442 | |

| Record name | 3-(9-Anthracenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38982-12-6 | |

| Record name | 3-(9-Anthracenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38982-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(9-Anthracenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 3-(9-Anthryl)acrylaldehyde, a versatile organic compound valued for its unique photophysical properties. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical and structural characteristics, synthesis, reactivity, and its significant applications as a fluorescent probe and chemical intermediate.

Introduction to a Luminous Molecule

This compound, also known as 9-Anthrylacrolein, is an aromatic aldehyde that features a rigid, planar anthracene core conjugated with a reactive acrylaldehyde group.[1] This unique molecular architecture is the source of its most notable characteristic: strong fluorescence. The extended π-conjugated system, encompassing both the anthracene rings and the propenal side chain, allows for efficient absorption of ultraviolet light and subsequent emission in the visible spectrum. This property has positioned this compound as a valuable tool in various scientific domains, from a building block in the synthesis of complex organic molecules to a sensitive fluorescent probe in analytical chemistry.[1][2] This guide will explore the fundamental aspects of this compound, providing both theoretical understanding and practical insights for its application in a laboratory setting.

Chemical Structure and Nomenclature

The foundational structure of this compound consists of an anthracene moiety linked at the 9-position to a propenal (acrylaldehyde) group.[1] The molecule predominantly exists as the more stable (E)-isomer, or trans-isomer, due to reduced steric hindrance between the anthracene ring and the aldehyde group.[3][4]

-

IUPAC Name: (E)-3-(anthracen-9-yl)prop-2-enal[4]

-

Common Synonyms: 3-(9-Anthryl)acrolein, 9-Anthraceneacrolein, (E)-3-(9-Anthryl)acrylaldehyde[3][4]

The planarity of the anthracene system and the conjugation with the aldehyde functional group are critical to its electronic and photophysical properties. The aldehyde group is a key reactive site, participating in a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| Molecular Weight | 232.28 g/mol | [4][5][6] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1][6] |

| Melting Point | 173-175 °C | [5][6] |

| Boiling Point | 458.3 °C at 760 mmHg (Predicted) | [5][6] |

| Solubility | Soluble in Chloroform; Sparingly soluble in water | [1][5] |

| Density | 1.185 g/cm³ (Predicted) | [5][6] |

| LogP | 4.2 - 4.6 | [4][5] |

| Hydrogen Bond Acceptors | 1 | [4][5] |

| Rotatable Bonds | 2 | [4][5] |

The molecule's notable fluorescence is its defining spectroscopic feature. While specific excitation and emission maxima can vary with the solvent environment, anthracene derivatives are known for their characteristic blue fluorescence. For instance, related 9-anthraldehyde-based probes have shown excitation and emission wavelengths around 402 nm and 560 nm, respectively, when designed for specific sensing applications.[7]

Synthesis and Chemical Reactivity

A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding alcohol, (E)-3-(anthracen-9-yl)prop-2-en-1-ol. This reaction typically utilizes a mild oxidizing agent like manganese(IV) oxide (MnO₂) to selectively oxidize the primary alcohol to an aldehyde without affecting the double bond or the aromatic system.

Workflow for the Synthesis of this compound

Caption: The mechanism of a 'turn-on' fluorescent sensor based on Photoinduced Electron Transfer (PET).

This principle allows for the design of highly sensitive and selective probes for various species, including metal ions, anions, and biologically relevant molecules. For example, a probe based on a similar 9-anthraldehyde scaffold was developed for the sensitive detection of Fe(III) ions in aqueous solutions. [7]

Experimental Protocol: Fluorometric Detection of an Analyte

This section provides a generalized, illustrative protocol for using a this compound derivative as a fluorescent probe. Note: This is a template; specific concentrations, solvents, and wavelengths must be optimized for the particular probe-analyte system.

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mM stock solution of the this compound-based probe in a suitable solvent (e.g., HPLC-grade chloroform or acetonitrile).

-

Prepare a 10 mM stock solution of the target analyte in an appropriate buffer or solvent system.

-

-

Titration Experiment:

-

In a series of quartz cuvettes, add a fixed volume of the probe stock solution and dilute with the assay buffer to achieve a final probe concentration of 10 µM.

-

To each cuvette, add increasing volumes of the analyte stock solution to achieve a range of final analyte concentrations (e.g., 0 to 100 µM).

-

Ensure the total volume in each cuvette is constant by adding the appropriate amount of buffer.

-

Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding equilibrium.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. Excite the samples at the predetermined optimal excitation wavelength (e.g., λex = 390 nm).

-

Record the emission intensity at the peak emission wavelength (e.g., λem = 480 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity at the peak emission wavelength as a function of the analyte concentration.

-

Analyze the resulting titration curve to determine parameters such as the limit of detection (LOD) and the binding constant.

-

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). [1][6]* Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. [1] * Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling. [1]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at room temperature. [5][6]* Spills and Disposal: In case of a spill, avoid breathing dust and ensure adequate ventilation. Collect the spilled material carefully and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a compound of significant interest due to the powerful combination of a highly fluorescent anthracene core and a synthetically versatile aldehyde group. Its well-defined structure and predictable reactivity make it an invaluable building block for creating more complex functional molecules. The primary application of this compound and its derivatives lies in the field of fluorescence spectroscopy, where they serve as robust platforms for the design of sensitive and selective chemical sensors. A thorough understanding of its chemical properties, synthesis, and handling is paramount for any researcher aiming to leverage its unique capabilities in their scientific endeavors.

References

-

LookChem. 3-(9-Anthryl)acrolein. [Link]

-

PubChem. This compound | C17H12O | CID 6365417. [Link]

-

MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). [Link]

-

PubChem. Ethyl (2E)-3-(9-anthracenyl)-2-propenoate | C19H16O2 | CID 12635696. [Link]

-

Royal Society of Chemistry. A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution. [Link]

-

Beilstein Journals. Synthesis and reactivity of the di(9-anthryl)methyl radical. [Link]

-

ACS Publications. Solution and Single Nanoparticle Studies Using Fluorescence Lifetime Imaging. [Link]

-

Beilstein Journals. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(9-Anthryl)acrolein|lookchem [lookchem.com]

- 6. This compound | 38982-12-6 [chemicalbook.com]

- 7. A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Anthrylacrolein

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 9-Anthrylacrolein

9-Anthrylacrolein, a fluorescent α,β-unsaturated aldehyde, stands as a versatile building block in the landscape of organic synthesis and chemical biology. Its unique molecular architecture, combining the rich photophysical properties of the anthracene core with the reactive potential of the acrolein moiety, makes it a molecule of significant interest. This guide offers a comprehensive exploration of the synthesis, characterization, and key applications of 9-anthrylacrolein, providing researchers and drug development professionals with the foundational knowledge to harness its capabilities. The anthracene unit provides a readily excitable fluorophore, enabling its use in fluorescence labeling and as a probe in biological systems. Concurrently, the conjugated aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including nucleophilic additions and cycloadditions, positioning 9-anthrylacrolein as a valuable synthon for the construction of complex molecular architectures and bioactive compounds.

I. Synthesis of 9-Anthrylacrolein: Navigating the Synthetic Landscape

The synthesis of 9-anthrylacrolein predominantly commences from the commercially available 9-anthraldehyde. The key transformation involves the extension of the aldehyde by a two-carbon unit to introduce the α,β-unsaturated aldehyde functionality. Two primary synthetic strategies have proven effective: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig Reaction: A Classic Approach

The Wittig reaction offers a reliable method for the olefination of aldehydes.[1] In this approach, a phosphorus ylide, typically generated from the corresponding phosphonium salt and a strong base, reacts with 9-anthraldehyde to form the desired alkene. For the synthesis of 9-anthrylacrolein, a protected acetaldehyde ylide is often employed to prevent self-condensation of the acrolein product.

Reaction Scheme:

Figure 1: General workflow for the Wittig synthesis of 9-anthrylacrolein.

Experimental Protocol (Illustrative):

A detailed experimental protocol for a Wittig-type reaction to synthesize a similar compound, trans-9-(2-phenylethenyl)anthracene, from 9-anthraldehyde provides a useful reference.[2][3]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (methoxymethyl)triphenylphosphonium chloride is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise. The resulting deep red solution indicates the formation of the phosphorus ylide.

-

Reaction with 9-Anthraldehyde: A solution of 9-anthraldehyde in anhydrous THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the protected 9-anthrylacrolein.

-

Deprotection: The protected 9-anthrylacrolein is dissolved in a mixture of THF and aqueous hydrochloric acid and stirred at room temperature until the deprotection is complete (monitored by TLC). The mixture is then neutralized, and the product is extracted, dried, and purified as described above to yield 9-anthrylacrolein.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Stereoselectivity and Purity

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing higher yields and greater stereoselectivity, favoring the formation of the (E)-alkene.[4] This reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide.[5]

Reaction Scheme:

Figure 2: General workflow for the HWE synthesis of 9-anthrylacrolein.

Detailed Experimental Protocol (Horner-Wadsworth-Emmons):

This protocol is a representative procedure for the synthesis of 9-anthrylacrolein.

-

Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add dropwise a solution of diethyl (2,2-diethoxyethyl)phosphonate in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Reaction with 9-Anthraldehyde: The reaction mixture is cooled back to 0 °C, and a solution of 9-anthraldehyde in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, the diethyl acetal of 9-anthrylacrolein, is purified by column chromatography on silica gel.

-

Deprotection: The purified acetal is dissolved in a mixture of acetone and 1 M aqueous hydrochloric acid. The solution is stirred at room temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 9-anthrylacrolein as a solid.

II. Characterization of 9-Anthrylacrolein: A Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-anthrylacrolein. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Spectroscopic Data Summary

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons of the anthracene core (multiplets, ~7.5-8.5 ppm), aldehydic proton (doublet, ~9.7 ppm), vinylic protons (doublets of doublets, ~6.5-7.5 ppm).[6][7] |

| ¹³C NMR | Aromatic carbons (~125-135 ppm), carbonyl carbon (~193 ppm), vinylic carbons (~130-155 ppm).[8] |

| IR (Infrared) | C=O stretch of the aldehyde (~1680 cm⁻¹), C=C stretch of the alkene (~1620 cm⁻¹), aromatic C-H and C=C stretches.[9][10] |

| UV-Vis | Characteristic absorption bands of the anthracene chromophore in the UV region (~250-400 nm).[11] |

| Melting Point | A sharp melting point is indicative of high purity. |

| Appearance | Typically a yellow to orange solid. |

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9-anthrylacrolein is characterized by distinct signals corresponding to the aromatic protons of the anthracene moiety, the vinylic protons of the acrolein group, and the aldehydic proton. The aromatic region typically displays a complex pattern of multiplets. The vinylic protons appear as doublets of doublets due to coupling with each other and with the aldehydic proton. The aldehydic proton itself resonates as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde group at a downfield chemical shift, the carbons of the vinyl group, and the numerous signals corresponding to the carbons of the anthracene core.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde is expected. Additionally, bands for the C=C stretching of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations, will be observed.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dominated by the electronic transitions of the anthracene chromophore, exhibiting characteristic fine structure.[11] The conjugation with the acrolein moiety can cause a slight red-shift of the absorption maxima compared to unsubstituted anthracene.

III. Applications in Research and Drug Development

The unique combination of a fluorescent reporter and a reactive chemical handle makes 9-anthrylacrolein a valuable tool in various scientific disciplines.

Fluorescent Labeling and Probes

The inherent fluorescence of the anthracene group allows 9-anthrylacrolein to be used as a fluorescent label for biomolecules. The aldehyde functionality can be reacted with primary amines on proteins or other biomolecules through reductive amination or the formation of Schiff bases, covalently attaching the fluorescent tag. These labeled biomolecules can then be visualized and tracked in biological systems using fluorescence microscopy. While direct applications in live-cell imaging are emerging, the principles are well-established for similar fluorescent probes.[12][13]

Diels-Alder Reactions and the Synthesis of Complex Molecules

As a dienophile, 9-anthrylacrolein can participate in Diels-Alder reactions with various dienes to construct complex cyclic and polycyclic systems.[4][14][15][16] The anthracene moiety itself can also act as a diene in certain [4+2] cycloaddition reactions.[4] This reactivity is particularly valuable in the synthesis of natural products and other biologically active compounds, where the Diels-Alder reaction is a key strategy for building molecular complexity in a stereocontrolled manner.

Building Block in the Synthesis of Bioactive Compounds

The acrolein unit is a versatile synthon that can be transformed into a wide range of functional groups. This makes 9-anthrylacrolein a useful starting material for the synthesis of more complex molecules with potential biological activity. The aldehyde can undergo nucleophilic additions, and the double bond can be functionalized through various reactions, providing access to a diverse array of anthracene-containing compounds for screening in drug discovery programs. The synthesis of various bioactive compounds often utilizes such versatile building blocks.[17][18][19][20]

IV. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 9-anthrylacrolein and its precursors.

-

9-Anthraldehyde: This starting material is an irritant. Avoid inhalation of dust and contact with skin and eyes.[21]

-

Phosphorus Ylides and Phosphonate Carbanions: The strong bases used to generate these reagents, such as n-butyllithium and sodium hydride, are highly reactive and flammable. They must be handled under an inert atmosphere and with appropriate personal protective equipment.

-

9-Anthrylacrolein: While specific toxicity data for 9-anthrylacrolein is limited, acrolein and its derivatives are generally considered to be toxic and irritant. Handle with care in a well-ventilated fume hood, wearing gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

V. Conclusion

9-Anthrylacrolein is a molecule with significant potential for researchers in organic synthesis, materials science, and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its unique combination of photophysical and chemical properties, makes it an attractive tool for a wide range of applications. This guide has provided a comprehensive overview of its synthesis, characterization, and potential uses, aiming to equip scientists with the knowledge to effectively utilize this versatile compound in their research endeavors. As the demand for sophisticated molecular probes and building blocks continues to grow, the importance of 9-anthrylacrolein and its derivatives is poised to increase.

References

-

Applications of anthranils in the synthesis of nitrogen heterocycles. (2025). ResearchGate. [Link]

-

(a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and... - ResearchGate. ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

-

Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes - ResearchGate. (2025). ResearchGate. [Link]

-

(PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives - ResearchGate. ResearchGate. [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. PubMed. [Link]

-

Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. PubMed. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

-

Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PubMed Central. (2020). National Institutes of Health. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. ResearchGate. [Link]

-

Development and Application of Indolines in Pharmaceuticals - PubMed. PubMed. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. MDPI. [Link]

-

-

Wittig Reaction - Web Pages. University of Hawaiʻi at Mānoa. [Link]

-

-

FTIR spectroscopy study of the UV irradiation induced changes in an anthracene containing copolymer - ResearchGate. (2025). ResearchGate. [Link]

-

Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars - Griffith Research Online. Griffith University. [Link]

-

Development and Application of Indolines in Pharmaceuticals - PMC - NIH. (2023). National Institutes of Health. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. University of Delaware. [Link]

-

Development and Application of Indolines in Pharmaceuticals - ResearchGate. ResearchGate. [Link]

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC - NIH. National Institutes of Health. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In - SciSpace. (2021). SciSpace. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - Bentham Science Publisher. Bentham Science. [Link]

-

(PDF) Organic fluorescent probes for live-cell super-resolution imaging - ResearchGate. ResearchGate. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025). ResearchGate. [Link]

-

Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates - ResearchGate. (2025). ResearchGate. [Link]

-

Characterization of bioactive compounds by TLC, FTIR and UV-Vis spectrum of mycelia extract of Trichoderma harzianum. (2024). INNSPUB. [Link]

-

Diels Alder Reaction - YouTube. (2021). YouTube. [Link]

-

Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. National Institutes of Health. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vernier.com [vernier.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d.web.umkc.edu [d.web.umkc.edu]

A Technical Guide to 3-(9-Anthryl)acrylaldehyde: A Versatile Fluorescent Probe in Thiol Detection and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Fluorophore

In the dynamic landscape of biomedical research and drug development, the precise detection and quantification of specific biomolecules are paramount. Among these, thiols, particularly cysteine (Cys), play a critical role in cellular redox homeostasis, enzyme catalysis, and protein structure. The dysregulation of thiol levels is implicated in numerous pathological conditions, making them a key target for diagnostic and therapeutic interventions. 3-(9-Anthryl)acrylaldehyde, a molecule featuring an anthracene core linked to an acrylaldehyde group, has emerged as a powerful tool in this domain.[1] Its utility stems from its function as a "turn-on" fluorescent probe, offering a distinct signal change upon reaction with biological thiols.[2] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its advanced applications in research.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₁₇H₁₂O |

| Molecular Weight | 232.28 g/mol |

| Appearance | Yellow solid |

| Solubility | Sparingly soluble in water, soluble in chloroform |

| CAS Number | 38982-12-6 |

The Chemistry of Detection: A Michael Addition-Driven Fluorescence "Turn-On" Mechanism

The efficacy of this compound as a fluorescent probe lies in its α,β-unsaturated aldehyde functionality, which acts as a Michael acceptor. In its free, unconjugated state, the molecule exhibits minimal fluorescence. This is due to a photoinduced electron transfer (PET) process where the electron-rich anthracene moiety and the electron-deficient acrylaldehyde group interact, quenching the fluorescence.[3]

The detection mechanism is initiated by the nucleophilic attack of a thiol group (specifically, the thiolate anion, -S⁻) on the β-carbon of the acrylaldehyde moiety.[2] This Michael addition reaction disrupts the intramolecular charge transfer (ICT) that quenches the fluorescence. The resulting thioether adduct no longer possesses the conjugated system that facilitated the PET, leading to a significant increase in fluorescence intensity—a "turn-on" response.[3]

Figure 2: Selective detection of Cysteine via intramolecular cyclization.

Protein Labeling and Bioconjugation

The reactivity of this compound towards cysteine residues makes it a valuable tool for protein labeling. Cysteine is a relatively rare amino acid, and its strategic introduction into a protein's sequence via site-directed mutagenesis allows for the site-specific attachment of the fluorescent probe. This enables researchers to track protein localization, conformational changes, and interactions within living cells.

Live-Cell Imaging of Thiols

The ability to penetrate cell membranes and react with intracellular thiols makes this compound suitable for live-cell imaging applications. [4]Visualizing the distribution and dynamics of thiols in real-time provides invaluable insights into cellular processes and the effects of various stimuli, including drug candidates.

Experimental Protocols: A Practical Guide

While the following are generalized protocols, it is crucial to optimize concentrations, incubation times, and buffer conditions for each specific application.

General Protocol for In Vitro Thiol Detection

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Reaction Buffer: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Assay: In a microplate or cuvette, add the thiol-containing sample to the reaction buffer.

-

Probe Addition: Add the this compound stock solution to a final concentration typically in the low micromolar range.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time to allow the reaction to proceed.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The emission maximum for the thiol adduct of similar anthracene-based probes is often in the blue to green region of the spectrum.

General Protocol for Live-Cell Imaging

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Probe Loading: Prepare a working solution of this compound in a serum-free cell culture medium (final concentration typically 1-10 µM).

-

Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or PBS to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the anthracene fluorophore.

Figure 3: A simplified workflow for live-cell imaging of thiols.

Data Interpretation and Considerations

A significant increase in fluorescence intensity upon addition of the probe to the sample is indicative of the presence of thiols. For quantitative analysis, a standard curve should be generated using known concentrations of the target thiol.

Potential Pitfalls and Solutions:

-

Autofluorescence: Biological samples can exhibit autofluorescence. It is essential to include a control sample without the probe to measure and subtract this background signal.

-

Probe Stability: Like many fluorescent molecules, this compound can be susceptible to photobleaching. Minimize light exposure during experiments and imaging.

-

Selectivity: While selective for thiols, the probe may react with other highly nucleophilic species under certain conditions. Appropriate controls are necessary to confirm the specificity of the signal.

Advantages and Limitations

Table 2: Advantages and Limitations of this compound as a Fluorescent Probe

| Advantages | Limitations |

| "Turn-on" response: Low background signal enhances sensitivity. | Photostability: Susceptible to photobleaching with prolonged light exposure. |

| Good selectivity for thiols: Michael addition chemistry favors reaction with thiols. | Potential for off-target reactions: Can react with other strong nucleophiles. |

| Suitable for live-cell imaging: Cell-permeable and reacts under physiological conditions. | Limited quantitative data in the public domain: Specific photophysical properties can be hard to find. |

| Potential for ratiometric sensing design: The anthracene core can be incorporated into more complex probes. | Synthesis can be multi-step: May not be readily available in all research labs. |

Future Directions and Drug Development Applications

The unique reactivity of this compound and similar probes opens up exciting avenues in drug development.

-

High-Throughput Screening (HTS): The "turn-on" fluorescence response is well-suited for HTS assays to identify compounds that modulate thiol levels or inhibit thiol-dependent enzymes. [5]* Toxicity Studies: The probe can be used to assess the impact of drug candidates on cellular redox balance by monitoring changes in intracellular thiol concentrations.

-

Covalent Drug Discovery: As the probe itself is a covalent modifier, it serves as a model for understanding the reactivity and selectivity of covalent inhibitors that target cysteine residues in proteins.

The development of next-generation probes based on the this compound scaffold, potentially with improved photostability and ratiometric capabilities, will further enhance their utility in both basic research and drug discovery pipelines.

References

- This reference is a placeholder and should be replaced with a specific cit

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

- This reference is a placeholder and should be replaced with a specific cit

Sources

- 1. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of 3-(9-Anthryl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Luminescence of the Anthracene Core

The anthracene moiety, a fundamental building block in the world of photophysics, continues to captivate researchers with its robust fluorescence and versatile electronic properties. Its rigid, planar structure gives rise to characteristic well-defined vibronic features in its absorption and emission spectra, making it an ideal scaffold for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1] The strategic functionalization of the anthracene core allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, thereby enabling the rational design of molecules for specific applications. This guide focuses on a particularly intriguing derivative, 3-(9-Anthryl)acrylaldehyde, a molecule that combines the luminescent powerhouse of anthracene with a reactive acrylaldehyde group, opening avenues for its use as a fluorescent label and a building block in complex molecular architectures.

Molecular Identity and Physicochemical Characteristics

This compound, also known as 9-Anthrylacrolein, is a yellow crystalline solid.[2] Its core structure consists of an anthracene unit attached to an acrylaldehyde group.[2] This conjugation extends the π-system of the anthracene core, influencing its electronic and spectral properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₁₂O | [3][4] |

| Molecular Weight | 232.28 g/mol | [3][4] |

| CAS Number | 38982-12-6 | [3] |

| Appearance | Light yellow to amber to dark green powder/crystal | [4] |

| Melting Point | 173-175 °C | [4] |

| Solubility | Soluble in Chloroform, sparingly soluble in water | [2][4] |

Synthesis of the Core Moiety

The synthesis of this compound and its derivatives is most commonly achieved through a Wittig or Horner-Wadsworth-Emmons olefination reaction. This approach involves the reaction of 9-anthraldehyde with a suitable phosphorus ylide or phosphonate ester.

A representative synthetic approach for a closely related derivative, ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, involves a solventless Wittig reaction between 9-anthracenylcarbaldehyde and ethoxycarbonylmethylidenephosphorane, heated to 130°C. This reaction proceeds with high efficiency, demonstrating a robust and scalable method for accessing this class of compounds.[5]

A similar strategy can be employed for the synthesis of this compound, by reacting 9-anthraldehyde with the appropriate phosphorus ylide derived from a protected acrolein equivalent.

Unraveling the Spectral Properties: A Deep Dive

The spectral properties of this compound are dominated by the extended π-conjugation of the anthracene core with the acrylaldehyde substituent. This conjugation is expected to lead to a red-shift in both the absorption and emission spectra compared to unsubstituted anthracene.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of anthracene in cyclohexane exhibits characteristic vibronic bands with a maximum at approximately 356 nm.[6] For this compound, the addition of the acrylaldehyde group in conjugation with the anthracene ring is expected to shift the absorption maximum to longer wavelengths.

Fluorescence Emission Spectroscopy

The fluorescence of this compound is a key feature, making it a valuable tool in various applications. The emission spectrum is expected to be a mirror image of the absorption spectrum, displaying characteristic vibronic structures.

A study on (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one in chloroform revealed a fluorescence emission maximum at 450 nm upon excitation at 380 nm.[7] This provides a strong indication of the expected emission wavelength for this compound in a non-polar solvent.

Diagram 1: Key Factors Influencing Spectral Properties

Caption: Interplay of structural and environmental factors on the spectral output.

The Influence of Solvent: Solvatochromism

The photophysical properties of anthracene derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum, particularly for molecules with a significant change in dipole moment between the ground and excited states. While a specific solvatochromic study on this compound is not extensively documented, the presence of the electron-withdrawing acrylaldehyde group suggests a potential for such effects.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Anthracene itself has a fluorescence quantum yield of approximately 0.27 in ethanol.[6] For 9,10-disubstituted anthracene derivatives, this value can be significantly higher.[8]

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For many anthracene derivatives, lifetimes are typically in the range of a few nanoseconds.[8]

Experimental Protocols: A Practical Guide

The accurate determination of the spectral properties of this compound requires rigorous experimental procedures. The following protocols provide a framework for such characterization.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., chloroform). From this stock, prepare a series of dilute solutions in the desired solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer, using the respective pure solvent as a reference.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.

Diagram 2: Workflow for Spectral Characterization

Caption: A streamlined process for acquiring and analyzing spectral data.

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

The comparative method of Williams et al. is a widely accepted technique for determining relative fluorescence quantum yields.[9]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. 9,10-Diphenylanthracene in cyclohexane (Φf = 0.90) is a suitable candidate.[9]

-

Absorbance Matching: Prepare solutions of the standard and the sample in the same solvent with identical absorbance values at the same excitation wavelength. The absorbance should be kept below 0.1.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Calculation: The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φs * (Ix / Is) * (ηx² / ηs²)

Where:

-

Φs is the quantum yield of the standard.

-

Ix and Is are the integrated fluorescence intensities of the sample and the standard, respectively.

-

ηx and ηs are the refractive indices of the sample and standard solutions, respectively.

-

Potential Applications in Research and Development

The unique combination of a fluorescent anthracene core and a reactive aldehyde group makes this compound a versatile molecule with potential applications in several fields:

-

Fluorescent Labeling: The aldehyde group can be readily reacted with primary amines on biomolecules, such as proteins and peptides, to form a stable Schiff base, thereby covalently attaching the fluorescent anthracene tag.

-

Chemical Sensing: The electronic properties of the anthracene moiety can be sensitive to its local environment. This opens the possibility of designing chemosensors where the binding of an analyte to a receptor linked to the this compound core modulates its fluorescence output.

-

Materials Science: As a building block, it can be incorporated into polymers and other materials to impart fluorescent properties, leading to the development of novel light-emitting materials.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest at the intersection of organic synthesis, photophysics, and materials science. While its fundamental spectral properties can be inferred from the extensive knowledge of anthracene chemistry, a comprehensive and dedicated study of its photophysical behavior in a range of environments would be highly valuable. Such studies would not only provide a deeper understanding of the structure-property relationships in this class of molecules but also accelerate its adoption in the development of next-generation fluorescent tools for research, diagnostics, and materials innovation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this luminous molecule.

References

-

Oregon Medical Laser Center. (n.d.). Anthracene. OMLC. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6365417, this compound. PubChem. [Link]

-

Vaz, G., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(27), 7856-7864. [Link]

-

ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]

-

Thiemann, T., et al. (2013). Photochemistry of 9-vinyl substituted anthracenes, of their reduced derivatives and of Diels Alder type adducts of. Sciorum. [Link]

-

ResearchGate. (n.d.). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. [Link]

-

Sarmiento, C., et al. (2014). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. PMC. [Link]

-

Joothamongkhon, J., et al. (2011). (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3258. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Carlsson, D. J., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(7), 1547-1556. [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399. [Link]

-

Ihmels, H., & Meis, S. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(11), 3169. [Link]

-

Lo, M., et al. (2025). Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety. International Journal of Organic Chemistry, 15, 7-19. [Link]

- de Melo, J. S., et al. (n.d.).

-

ResearchGate. (n.d.). Absorption (black) and emission (red) spectra of anthracene 3 (A), porphyrins 8 (B) and 9 (C). [Link]

-

ResearchGate. (n.d.). (PDF) Photophysical Properties of Anthracene Derivatives. [Link]

-

Abdel-monem, M. I., et al. (2025). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports, 15(1), 1-18. [Link]

- Galunov, N. Z., et al. (2013). Determination of the light yield of organic scintillators.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12635696, Ethyl (2E)-3-(9-anthracenyl)-2-propenoate. PubChem. [Link]

-

ResearchGate. (n.d.). Quantum Yields—Methods of Determination and Standards. [Link]

-

Huang, J., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 22(22), 10977-10989. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38982-12-6 [chemicalbook.com]

- 5. sciforum.net [sciforum.net]

- 6. omlc.org [omlc.org]

- 7. (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.horiba.com [static.horiba.com]

A Technical Guide to 3-(9-Anthryl)acrylaldehyde: Synthesis, Properties, and Applications in Chemosensing

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intersection of Structure and Function

3-(9-Anthryl)acrylaldehyde (CAS No. 38982-12-6), also known as 9-anthrylacrolein, is a fluorescent aromatic aldehyde that stands at the crossroads of classic organic chemistry and modern materials science.[1] Its unique molecular architecture, which combines the rich photophysical properties of an anthracene core with the versatile reactivity of an α,β-unsaturated aldehyde, makes it a valuable tool in chemical synthesis and a highly effective platform for the development of fluorescent probes.[1] This guide provides an in-depth exploration of its synthesis, core chemical principles, and its application as a chemodosimeter, particularly for the detection of biologically relevant thiols.

Core Molecular Attributes

The fundamental characteristics of this compound are dictated by the electronic interplay between its two primary functional components: the anthracene nucleus and the acrylaldehyde moiety.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 38982-12-6 | [1] |

| Molecular Formula | C₁₇H₁₂O | [2][3] |

| Molecular Weight | 232.28 g/mol | [2][4] |

| Appearance | Yellow solid/powder to crystal | [1] |

| Melting Point | 173-175 °C | [5][6] |

| Solubility | Soluble in Chloroform; Sparingly soluble in water | [1][5][6] |

| IUPAC Name | (2E)-3-(anthracen-9-yl)prop-2-enal | [2][4] |

The Anthracene Fluorophore

The anthracene unit is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[7] This extensive π-conjugated system is responsible for the molecule's characteristic UV-Vis absorption and fluorescence. Anthracene and its derivatives typically exhibit strong absorption bands in the UV region between 320 and 420 nm.[8] Upon excitation, they emit light, usually in the blue-to-green region of the visible spectrum, a property that is highly sensitive to the local chemical environment and substitution on the anthracene core.[7][9] The substitution at the 9-position extends the conjugation, influencing the energy of the frontier molecular orbitals and thus the absorption and emission wavelengths.[7]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-stage process: the formylation of anthracene to produce the key intermediate, 9-anthraldehyde, followed by an olefination reaction to extend the side chain.

Stage 1: Vilsmeier-Haack Formylation of Anthracene

The introduction of an aldehyde group onto the electron-rich anthracene ring is effectively achieved via the Vilsmeier-Haack reaction.[10][11][12][13] This reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][13] The Vilsmeier reagent acts as a mild electrophile, attacking the electron-rich 9-position of the anthracene ring.[11] Subsequent hydrolysis of the resulting iminium salt intermediate yields 9-anthraldehyde.[10][13]

Caption: Vilsmeier-Haack formylation of anthracene.

Stage 2: Wittig-Type Olefination

With 9-anthraldehyde in hand, the acrylaldehyde moiety is constructed using a Wittig reaction or a related olefination protocol.[4][14] A common approach involves the reaction of 9-anthraldehyde with a phosphorus ylide bearing the required two-carbon aldehyde equivalent. A solventless Wittig olefination with a conjugated phosphorane has been shown to be an effective method for preparing related (E)-3-(9-Anthryl)acrylates.[4]

Detailed Experimental Protocol: Wittig Reaction

-

Preparation of the Ylide (Illustrative): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suitable phosphonium salt (e.g., (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide) is suspended in an anhydrous solvent like THF.

-

Deprotonation: The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium) is added dropwise to generate the corresponding phosphorus ylide. The mixture is allowed to stir for a period to ensure complete formation of the ylide.

-

Reaction with Aldehyde: A solution of 9-anthraldehyde in anhydrous THF is added slowly to the cold ylide solution.

-

Work-up and Purification: After the reaction is complete, it is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted into an organic solvent, dried, and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel to yield a bright yellow solid.[4]

Reactivity and Application as a Fluorescent Chemosensor

The key to the utility of this compound as a chemosensor lies in its α,β-unsaturated aldehyde system, which serves as an excellent Michael acceptor.[3][15][16][17][18]

The Michael Addition Reaction

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][15][16][17][18] In the case of this compound, the electron-withdrawing aldehyde group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles.

Caption: Michael addition sensing mechanism.

Application: Detection of Biological Thiols

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining redox homeostasis in biological systems.[19][20][21][22] Aberrant levels of these thiols are linked to numerous diseases.[21] The sulfhydryl group (-SH) of these molecules is a potent nucleophile at physiological pH, making them ideal Michael donors.

The reaction of a thiol with this compound proceeds via a Michael addition mechanism.[20][21] This covalent bond formation disrupts the π-conjugation of the acrylaldehyde system linked to the anthracene fluorophore. The consequence of this disruption is a significant change in the molecule's electronic structure, which in turn modulates its photophysical properties. Typically, the extended conjugation in the parent molecule results in fluorescence. The Michael addition saturates the double bond, breaking the conjugation between the anthracene and the carbonyl group. This often leads to a quenching ("turn-off") of fluorescence or a significant blue-shift in the emission spectrum, providing a clear signal for the presence of the thiol.[19][23]

Hypothetical Protocol: Fluorescent Detection of Glutathione

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in an organic solvent such as DMSO or acetonitrile. Prepare a stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Assay Preparation: In a series of microplate wells or cuvettes, add the aqueous buffer.

-

Probe Addition: Add a small aliquot of the this compound stock solution to each well to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Analyte Addition: Add varying concentrations of the GSH stock solution to the wells. Include a control well with no GSH.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15-30 minutes) to allow the reaction to proceed.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorometer. The excitation wavelength should be set near the absorption maximum of the anthracene moiety (typically ~360-390 nm), and the emission should be monitored at the peak fluorescence wavelength of the probe.

-

Data Analysis: Plot the fluorescence intensity against the concentration of GSH. A decrease in fluorescence intensity with increasing GSH concentration would indicate a "turn-off" sensing mechanism. The detection limit can be calculated from the standard deviation of the blank and the slope of the calibration curve.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.[19] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[19]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5][6]

Conclusion

This compound is a molecule of significant utility, bridging fundamental organic reactivity with advanced applications in fluorescence sensing. Its synthesis is accessible through well-established organic transformations. The inherent photophysical properties of its anthracene core, combined with the Michael acceptor reactivity of its acrylaldehyde arm, create a powerful and logical framework for the design of chemodosimeters. For researchers in drug discovery and chemical biology, this compound offers a versatile platform for developing probes to detect and quantify biologically important nucleophiles, providing valuable insights into cellular processes and disease states.

References

-

LookChem. 3-(9-Anthryl)acrolein. [Link]

-

ACS Publications. Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. 2018. [Link]

-

ResearchGate. (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and after.... [Link]

-

ResearchGate. The normalized UV/Vis absorption and fluorescence spectra of 3 a, 3 c,.... [Link]

-

KM Pharma Solution Private Limited. MSDS - Anthacrolein. [Link]

-

MDPI. Photophysical Properties of Anthracene Derivatives. [Link]

-

PubChem. This compound | C17H12O | CID 6365417. [Link]

-

Analytical Methods (RSC Publishing). A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution. [Link]

-

MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). 2024. [Link]

-

Journal of Materials Chemistry B (RSC Publishing). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

MDPI. Fluorescent Probes for Live Cell Thiol Detection. [Link]

-

The Royal Society of Chemistry. Synthesis of trans-9-(2-phenylethenyl)anthracene. [Link]

-

Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. [Link]

-

LookChem. 3-(9-Anthryl)acrolein. [Link]

-

ResearchGate. Preparation of 3-(anthran-9-yl)acrylates and 9-aroylethenylanthracenes as pi-extended anthracenes and their Diels Alder type adducts with electron-poor dienophiles. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

ResearchGate. Synthesis of compound 1 by formylation reaction of anthracene. [Link]

-

ResearchGate. (PDF) Michael addition reaction and its examples. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction (and Conjugate Addition). 2023. [Link]

-

PubMed. Fluorescent Probes for Live Cell Thiol Detection. 2021. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

YouTube. Vilsmeier-Haack Reaction. 2021. [Link]

-

YouTube. Vilsmeier-Haack Reaction. 2021. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C17H12O | CID 6365417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. rsc.org [rsc.org]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Michael Addition [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescent Probes for Live Cell Thiol Detection | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

Physical properties of 3-(9-Anthryl)acrylaldehyde (melting point, solubility)

An In-depth Technical Guide:

Physical Properties of 3-(9-Anthryl)acrylaldehyde: A Guide for Researchers

Introduction

This compound, also known as 9-Anthrylacrolein, is a fluorescent aromatic compound characterized by its rigid anthracene core conjugated with an acrylaldehyde functional group.[1] Its unique photophysical properties make it a valuable tool in chemical and biological research, particularly as a fluorescent probe for imaging and detection.[1] For professionals in drug development and materials science, a precise understanding of its fundamental physical properties—namely its melting point and solubility—is not merely academic. These parameters are critical for predicting compound stability, designing reaction conditions, developing purification strategies, and formulating delivery systems.

This guide provides a detailed examination of the core physical properties of this compound. Beyond presenting established data, it offers field-proven experimental protocols for the validation of these properties, explaining the scientific rationale behind each methodological step to ensure accuracy and reproducibility in your laboratory setting.

Core Physical and Chemical Properties

This compound typically appears as a yellow crystalline solid.[1] Its stability and handling in a research context are directly influenced by its physical state and solubility profile. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38982-12-6 | [1][2][3] |

| Molecular Formula | C₁₇H₁₂O | [2][3][4] |

| Molecular Weight | 232.28 g/mol | [3][4] |

| Appearance | Light yellow to amber powder/crystal | [3] |

| Melting Point | 173-175 °C | [2][3] |

| Solubility (Qualitative) | - Soluble in Chloroform- Sparingly soluble in water | [1][2][3] |

| Storage Conditions | Room temperature, under an inert atmosphere | [2][3] |

The melting point of 173-175 °C is a crucial indicator of the compound's purity.[2][3] A sharp melting range, as reported, typically signifies a high degree of purity. Any significant deviation or broadening of this range in a laboratory sample would warrant further purification and analysis.

The compound's solubility profile highlights its predominantly nonpolar character, attributed to the large, hydrophobic anthracene ring system. Its stated solubility in chloroform, a nonpolar organic solvent, is expected.[2][3] Conversely, it is sparingly soluble in water, a highly polar solvent.[1] This information is foundational for selecting appropriate solvent systems for chemical reactions, chromatographic purification, and the preparation of stock solutions.

Experimental Determination Protocols

To ensure the integrity of research, these physical properties should be empirically verified for each new batch of the compound. The following protocols are designed to be self-validating systems for this purpose.

Protocol 1: Melting Point Determination via Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~155 °C).

-

Ramped Heating: Decrease the heating rate to 1-2 °C per minute. This slow ramp is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the T₁-T₂ range. For a pure sample, this range should be narrow and fall within the literature value of 173-175 °C.[2][3]

Expertise-Driven Rationale: A broad melting range (>2 °C) is a strong indicator of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Therefore, this simple measurement also serves as a preliminary check on compound purity.

Protocol 2: Comprehensive Solubility Profiling

This protocol moves beyond qualitative descriptors to establish a semi-quantitative understanding of solubility in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities. A recommended starting set includes:

-

Polar Protic: Water, Methanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Chloroform, Toluene, Hexane

-

-

Standardized Measurement:

-

To a series of labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

To each vial, add a measured volume of a single solvent (e.g., 1.0 mL) to assess solubility at 10 mg/mL.

-

-

Equilibration: Cap the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure the system reaches equilibrium. Sonication can be used to accelerate dissolution.

-

Visual Assessment: Observe each vial for the presence of undissolved solid.

-

Classification: Classify the solubility based on visual inspection:

-

Soluble: No solid particles are visible (>10 mg/mL).

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble/Sparingly Soluble: The majority of the solid remains undissolved (<1 mg/mL).

-

Trustworthiness Through System Design: This systematic approach provides a more comprehensive profile than a single data point. By testing across a polarity spectrum, a researcher gains predictive power for choosing solvent systems for various applications, from NMR sample preparation to reaction scale-up. The use of fixed mass/volume ratios makes the results comparable across different laboratories and experiments.

Logical Workflow for Physical Property Validation

The following diagram illustrates the logical workflow for a comprehensive physical characterization of a new sample of this compound.

Sources

3-(9-Anthryl)acrylaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-(9-Anthryl)acrylaldehyde: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 9-Anthrylacrolein), a versatile organic compound valued for its unique photophysical properties and its role as a key synthetic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core attributes, synthesis protocols, spectroscopic signature, and critical applications, grounding all information in authoritative scientific literature.

Core Molecular Profile

This compound is a conjugated system where an anthracene nucleus is linked to an acrylaldehyde moiety. This structure bestows the molecule with significant fluorescence and reactivity, making it a compound of interest in materials science and medicinal chemistry. Its fundamental properties are summarized below.

| Property | Data | Reference(s) |

| Chemical Formula | C₁₇H₁₂O | [1],[2] |

| Molecular Weight | 232.28 g/mol | [1],[2] |

| CAS Number | 38982-12-6 | [1] |

| Appearance | Light yellow to amber powder or crystalline solid | [2] |

| Melting Point | 173-175 °C | [3] |

| Solubility | Soluble in Chloroform | [2] |

| IUPAC Name | (2E)-3-(Anthracen-9-yl)prop-2-enal | [1] |

| Synonyms | 3-(9-Anthryl)acrolein, 9-Anthracenacrolein, 3-(Anthracen-9-yl)acrylaldehyde | [1] |

Synthesis and Mechanism

The most reliable and high-yield synthesis of this compound is achieved via a Wittig reaction, a cornerstone of aldehyde olefination in organic chemistry. This process involves the reaction of a phosphorus ylide with an aldehyde. In this case, the precursor is 9-Anthraldehyde (also known as 9-Anthracenecarboxaldehyde).

The causality behind this choice of reaction lies in its high degree of regioselectivity and stereoselectivity, typically favoring the formation of the E (trans) isomer, which is the more thermodynamically stable product. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system, beginning with the synthesis of the 9-Anthraldehyde precursor, which is then used in the subsequent Wittig reaction.

Part A: Synthesis of 9-Anthraldehyde (Precursor)

This procedure is adapted from a well-established formylation reaction of anthracene.[4]

-

Reagent Preparation : In a 2-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place N-methylformanilide (35 g, 0.26 mol) and o-dichlorobenzene (20 mL).

-

Vilsmeier Reagent Formation : Cool the flask in an ice bath and slowly add phosphorus oxychloride (35 g, 0.23 mol). Stir for 15 minutes.

-

Reaction : Add anthracene (22.5 g, 0.13 mol) to the mixture. Heat the flask on a steam bath to 90–95°C with stirring. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve. Maintain heating for 1 hour.

-

Work-up : Cool the mixture and add a solution of crystalline sodium acetate (140 g) in water (250 mL) to hydrolyze the intermediate and neutralize acid.

-

Purification : Steam distill the mixture to remove the o-dichlorobenzene and most of the methylaniline. The residual oil will solidify upon cooling. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallization : Recrystallize the crude product from glacial acetic acid to yield pure, yellow needles of 9-Anthraldehyde.

Part B: Wittig Olefination to this compound

This protocol is based on standard Wittig methodology for α,β-unsaturated aldehyde synthesis, analogous to procedures for similar acrylates.[5]

-

Ylide Generation : In a flame-dried, nitrogen-purged flask, suspend (formylmethyl)triphenylphosphonium chloride (a commercially available Wittig salt) in anhydrous THF. Cool to 0°C and add a strong base, such as potassium tert-butoxide, portion-wise until the characteristic orange-red color of the ylide persists.

-

Reaction : Dissolve the 9-Anthraldehyde (synthesized in Part A) in anhydrous THF and add it dropwise to the stirred ylide solution at 0°C.

-

Completion : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Quenching & Extraction : Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid contains the product and triphenylphosphine oxide. Purify via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate pure this compound.

B. Fluorescent Probes and Chemosensors